2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a benzofuran ring, a triazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the benzofuran and morpholine moieties. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the triazole ring can produce dihydrotriazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.
Medicine
Medicinally, this compound has potential applications as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways can be leveraged to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features allow for the design of polymers and other materials with enhanced performance.
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the triazole ring can inhibit enzyme activity. The morpholine ring enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione
- 2-(4-Bromo-phenyl)-1-morpholin-4-yl-ethanethione
- 2-(4-Isopropyl-phenyl)-1-morpholin-4-yl-ethanethione
Uniqueness
Compared to similar compounds, 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one stands out due to its unique combination of structural features. The presence of the benzofuran and triazole rings provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H20N4O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C22H20N4O3S/c27-20(25-10-12-28-13-11-25)15-30-22-24-23-21(26(22)17-7-2-1-3-8-17)19-14-16-6-4-5-9-18(16)29-19/h1-9,14H,10-13,15H2 |
InChI Key |
HYCHQTWIFQYERN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.